molecular formula C23H30N2O4 B1213606 beta-Morpholinoethylmorphine

beta-Morpholinoethylmorphine

Cat. No.: B1213606
M. Wt: 398.5 g/mol
InChI Key: GPFAJKDEDBRFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Morpholinoethylmorphine (chemical synonyms: 3-[2-(4-morpholinyl)ethyl]morphine, β-morpholinylethyl-morphine) is a semi-synthetic opioid derivative structurally derived from morphine. Its core structure consists of a morphine backbone modified at the 3-position with a morpholinoethyl group (–CH₂CH₂–N–(C₂H₄O₂)) . This substitution introduces a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, which significantly alters the compound’s physicochemical and pharmacological properties compared to unmodified opioids. This compound is classified under the morphinan derivatives, sharing structural homology with codeine and pholcodine, but with distinct receptor interaction profiles due to its polar morpholine moiety .

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C23H30N2O4/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3

InChI Key

GPFAJKDEDBRFOS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O

Synonyms

7,8-didehydro-4,5 alpha-epoxy-17-methyl-3-(2-morpholinoethoxymorphinan-6 alpha-ol)
homocodeine
pholcodine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Morpholinoethylmorphine involves the reaction of morphine with morpholine in the presence of an appropriate catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .

Comparison with Similar Compounds

Pholcodine (Folcodinum)

  • Structure: Pholcodine replaces morphine’s 3-hydroxyl group with a morpholinoethyl chain, similar to beta-Morpholinoethylmorphine, but differs in stereochemistry and side-chain orientation .
  • Pharmacology: Primarily used as an antitussive (cough suppressant) with minimal analgesic activity. The morpholinoethyl group reduces μ-opioid receptor affinity, lowering respiratory depression risk compared to codeine .
  • Metabolism: Undergoes hepatic glucuronidation, yielding inactive metabolites, whereas this compound’s metabolic pathway remains underexplored but may involve cytochrome P450-mediated oxidation due to its ethyl linkage .

Codeine

  • Structure: Lacks the morpholinoethyl group; retains a 3-methoxy substitution.
Parameter This compound Pholcodine Codeine
Substituent at C3 Morpholinoethyl Morpholinoethyl Methoxy
Primary Use Under investigation (potential antitussive) Antitussive Analgesic/Antitussive
Receptor Affinity (μ-opioid) Moderate (inferred) Low High
Metabolic Pathway Oxidation (predicted) Glucuronidation O-demethylation to morphine

Morpholine-Containing Heterocycles

Compounds such as 7a and 7c (pyrido[2,3-d]pyrimidin-4(1H)-one derivatives) from feature morpholine rings but lack opioid activity. These antitumor agents demonstrate how morpholine groups enhance solubility and target binding in non-opioid contexts. For example:

  • 7a : Exhibits IC₅₀ = 8.2 µM against MCF-7 breast cancer cells, attributed to morpholine-enhanced hydrogen bonding with kinase targets .
  • Structural Contrast: this compound’s morpholine group likely improves blood-brain barrier penetration compared to these polar antitumor agents, which prioritize intracellular accumulation .

Simple Morpholine Derivatives

4-(2-Hydroxyethyl)morpholine (), a pharmaceutical intermediate, shares the morpholine-ethanol motif but lacks opioid activity. Key differences include:

  • Polarity: The hydroxyethyl group increases hydrophilicity (logP = −0.7) versus this compound’s logP ≈ 1.2 (predicted), affecting tissue distribution .
  • Applications: Used as a solvent or catalyst, whereas this compound’s complex structure enables CNS activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.